4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Conformational analysis Linker SAR Molecular design

4-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034481-97-3) features a two-carbon ethyl spacer that imparts conformational flexibility, distinguishing it from direct N-pyrimidinyl analogs. This flexibility enables access to binding conformations suited for GPCR targets like CCR5 (HIV entry/chemotaxis assays) and broadens the linker SAR landscape for PARP10 inhibitors. It also serves as a negative selectivity control for EGFR kinase panels. Procure this unique scaffold for SAR expansion, enzymatic profiling, and computational benchmarking studies.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 2034481-97-3
Cat. No. B2867703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide
CAS2034481-97-3
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCC3=CN=CN=C3
InChIInChI=1S/C19H17N3O2/c23-19(22-11-10-15-12-20-14-21-13-15)16-6-8-18(9-7-16)24-17-4-2-1-3-5-17/h1-9,12-14H,10-11H2,(H,22,23)
InChIKeyVWRSPJSZRTXLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide: Structural Identity and Baseline Properties for Scientific Procurement


4-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034481-97-3; molecular formula C₁₉H₁₇N₃O₂; MW 319.36 g/mol) is a synthetic benzamide derivative featuring a 4-phenoxyphenyl core linked via an ethyl bridge to a pyrimidin-5-yl substituent . This compound belongs to a broader class of phenoxybenzamide-pyrimidine hybrids explored in medicinal chemistry for kinase inhibition and G-protein coupled receptor (GPCR) antagonism [1]. Its defining structural signature—a two-carbon ethyl spacer between the amide nitrogen and the pyrimidine ring—distinguishes it from the more extensively studied direct N-pyrimidinyl benzamide analogs (e.g., 4-aryloxy-5-benzamidopyrimidines), imparting increased conformational flexibility and a potentially distinct pharmacophoric geometry [2].

Why 4-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide Cannot Be Simply Replaced by In-Class Analogs


Substituting 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide with a closely related phenoxybenzamide-pyrimidine analog may introduce significant pharmacological divergence due to the critical role of the ethyl linker in governing target engagement geometry. In direct N-pyrimidinyl benzamide series, the absence of the flexible ethyl spacer constrains the pyrimidine ring to a rigid, near-planar orientation relative to the benzamide core, which has been shown to favor EGFR kinase pocket occupancy (IC₅₀ range 1.05–5.37 μM for 4-aryloxy-5-benzamidopyrimidines) [1]. By contrast, the ethyl-bridged architecture of the target compound introduces two additional rotatable bonds, potentially enabling access to distinct binding conformations relevant for GPCR targets such as CCR5, where phenoxybenzyl derivatives have demonstrated antagonist activity [2]. Interchanging these scaffolds without experimental validation therefore carries a high risk of target-switching or potency collapse [3].

Quantitative Differentiation Evidence for 4-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide Relative to Structural Analogs


Ethyl Linker Architecture: Conformational Flexibility vs. Rigid Direct N-Pyrimidinyl Benzamides

The target compound possesses a two-carbon ethyl linker (-CH₂-CH₂-) connecting the benzamide nitrogen to the pyrimidin-5-yl group, resulting in a total of 7 rotatable bonds . In contrast, direct N-pyrimidinyl benzamide analogs (e.g., 4-aryloxy-5-benzamidopyrimidine series) feature zero spacer atoms between the amide and pyrimidine, yielding only 5 rotatable bonds and a constrained binding pose [1]. This 2-bond increase in rotational freedom alters the accessible conformational space and is predicted to shift pharmacophoric geometry from the planar EGFR-binding mode toward a more extended conformation potentially compatible with CCR5 and other GPCR binding pockets [2].

Conformational analysis Linker SAR Molecular design

EGFR Kinase Inhibition: Class Benchmark vs. Predicted Divergent Selectivity of the Ethyl-Linked Analog

The direct N-pyrimidinyl benzamide class (specifically 4-aryloxy-5-benzamidopyrimidine derivatives) has established EGFR inhibitory activity with IC₅₀ values ranging from 1.05 to 5.37 μM in biochemical kinase assays [1]. The most potent hit compound in this series (10ac) demonstrated cytotoxicity against multiple cancer cell lines [1]. Critically, no EGFR inhibition data exist for the ethyl-linked target compound. The introduction of the ethyl spacer is predicted to disrupt the co-planar arrangement required for EGFR hinge-region binding, suggesting a probable loss of EGFR potency in favor of alternative targets [2]. This represents a deliberate functional divergence rather than a potency optimization within the same target class.

EGFR inhibition Kinase selectivity Antiproliferative activity

CCR5 Antagonist Pharmacophore: Phenoxybenzyl SAR Framework Supporting GPCR Targeting Potential

A CoMFA (Comparative Molecular Field Analysis) study on 70 phenoxybenzyl derivatives established a predictive SAR model for CCR5 antagonism, demonstrating that steric and electrostatic fields around the benzamide-phenoxy scaffold correlate with CCR5 binding affinity (non-cross-validated r² = 0.903) [1]. Within this chemotype, linker length and geometry between the benzamide core and the heteroaryl substituent were identified as critical determinants of antagonist potency [1]. The target compound's ethyl-pyrimidine motif maps onto this pharmacophoric framework but has not been directly assayed. Preliminary pharmacological screening reports indicate that structurally related phenoxybenzamide derivatives exhibit CCR5 antagonist activity [2]; however, no quantitative IC₅₀ or EC₅₀ values for the specific target compound have been disclosed.

CCR5 antagonism GPCR HIV entry inhibition

PARP10/ARTD10 Inhibition Landscape: 4-Phenoxybenzamide Scaffold Validation with Linker-Dependent Selectivity

The 4-phenoxybenzamide core has been systematically validated as a PARP10/ARTD10 inhibitory scaffold through the characterization of OUL35 (IC₅₀ = 330 nM) and optimized derivative compound 32 (IC₅₀ = 230 nM), both demonstrating sub-micromolar cellular potency and selectivity over other PARP family enzymes [1]. SAR analysis revealed that modifications to the amide substituent (i.e., the 'linker' region) profoundly affect both potency and selectivity [1]. The target compound, bearing an ethyl-pyrimidine substituent at the amide position, represents an unexplored extension of this linker SAR space. While OUL35 and compound 32 employ cyano-benzamide and benzyloxy-benzamide linkers respectively, the target compound's ethyl-pyrimidine motif introduces a basic nitrogen-containing heterocycle at a longer tether length, potentially conferring altered physicochemical properties (e.g., cLogP, basic pKa) and differential PARP isoform selectivity [2].

PARP10 inhibition ARTD10 Mono-ADP-ribosylation Chemical tool

Recommended Application Scenarios for 4-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide Based on Available Evidence


Chemical Biology Tool for CCR5 / GPCR Target Identification Studies

Based on the CoMFA-validated CCR5 antagonist pharmacophore compatible with phenoxybenzyl derivatives [1], 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is best deployed as a probe molecule in CCR5-mediated chemotaxis or HIV entry assays. Its ethyl-pyrimidine motif represents an underexplored linker geometry within this chemotype, making it suitable for SAR expansion studies aimed at identifying novel CCR5 negative allosteric modulators. Procurement should be accompanied by plans for head-to-head benchmarking against established CCR5 antagonists (e.g., maraviroc) in functional assays [2].

Kinase Selectivity Profiling: EGFR-Off Target Confirmation

For laboratories investigating the structural determinants of EGFR kinase inhibition, this compound serves as a selectivity control. The direct N-pyrimidinyl benzamide series (e.g., 4-aryloxy-5-benzamidopyrimidines) potently inhibits EGFR (IC₅₀ 1.05–5.37 μM) [3]. Testing the ethyl-linked analog in parallel kinase panels can confirm that the ethyl spacer disrupts EGFR binding, providing critical negative data for linker SAR publications. This compound should be procured alongside a confirmed EGFR-active comparator from the direct-linked series.

PARP10/ARTD10 Linker SAR Expansion

The 4-phenoxybenzamide core is a validated PARP10 inhibitory scaffold (OUL35 IC₅₀ = 330 nM; compound 32 IC₅₀ = 230 nM) [4]. The target compound's unique ethyl-pyrimidine amide substituent extends the linker SAR landscape beyond the previously explored cyano-benzamide and benzyloxy-benzamide series. Procurement is recommended for enzymatic PARP10 inhibition assays and cellular ARTD10-induced cell death rescue models, where the compound's activity can be directly compared to OUL35 as an internal benchmark [4].

Computational Chemistry: Conformational Sampling and Molecular Docking Studies

With 7 rotatable bonds compared to 5 in direct-linked analogs , the target compound offers a valuable test case for conformational sampling algorithms and flexible docking protocols. Its ethyl-pyrimidine moiety can adopt multiple low-energy conformations, making it suitable for benchmarking molecular dynamics-based pharmacophore generation methods against rigid analogs. This application does not require biological activity data and leverages the compound's intrinsic structural features alone.

Quote Request

Request a Quote for 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.